bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide),sulfuricacid
Description
Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid (molecular formula: C₁₈H₂₄N₁₀O₄S) is a sulfonic acid salt derivative of a bis-carboximidamide functionalized piperazine scaffold. The compound features two pyrimidin-2-yl substituents on the piperazine ring, which are conjugated with carboximidamide groups. The sulfuric acid moiety acts as a counterion, stabilizing the protonated nitrogen atoms in the piperazine ring .
This protonation facilitates hydrogen bonding, as observed in crystal structures, where N–H⋯Cl or N–H⋯O interactions stabilize the lattice .
Properties
IUPAC Name |
4-pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H14N6.H2O4S/c2*10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h2*1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKZHYYCJBZHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=N)N.C1CN(CCN1C2=NC=CC=N2)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid involves multiple steps. One common synthetic route includes the reaction of pyrimidine derivatives with piperazine derivatives under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale reactors and continuous flow systems to optimize the production process and maintain consistency in product quality .
Chemical Reactions Analysis
Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various acids and bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
The carboximidamide groups in both bis-carboximidamide derivatives enhance hydrogen-bonding capacity, critical for stabilizing supramolecular architectures or binding to biological targets.
Hydrogen Bonding :
- Sulfate salts exhibit stronger N–H⋯O interactions compared to chloride or nitrate salts due to the sulfate ion’s higher charge density .
- Fluorine in the 2-fluorophenyl analog may participate in weak C–H⋯F interactions, absent in pyrimidine-based analogs .
Conformational Stability :
- Piperazine rings in all analogs adopt a chair conformation , but protonation sites and anion interactions dictate lattice stability. For example, bifurcated hydrogen bonds in the nitrate salt create distinct packing motifs compared to chloride .
Research Findings and Implications
Synthesis and Availability :
The target compound is commercially available (e.g., CymitQuimica, Ref: 3D-AVD26221) in milligram to gram quantities, indicating scalable synthesis protocols . Its fluorophenyl analog (CAS 59083-59-9) is similarly accessible, though with higher molecular weight and altered solubility .Crystallographic Insights :
Structural analogs (e.g., chloride and nitrate salts) were solved using SHELX software, confirming the robustness of small-molecule refinement techniques for such derivatives . These studies highlight the role of hydrogen bonding in dictating material properties, such as melting points and solubility.- Potential Applications: The pyrimidine moiety suggests utility in pharmaceutical chemistry, where pyrimidine derivatives are common in kinase inhibitors or antiviral agents. The sulfate salt’s stability and hydrogen-bonding network make it a candidate for co-crystal engineering to improve drug bioavailability .
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